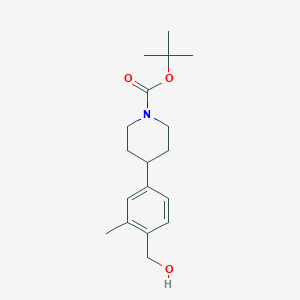

4-(4-Hydroxymethyl-3-methylphenyl)-piperidine-1-carboxylic acid tert-butyl ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 4-[4-(hydroxymethyl)-3-methylphenyl]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO3/c1-13-11-15(5-6-16(13)12-20)14-7-9-19(10-8-14)17(21)22-18(2,3)4/h5-6,11,14,20H,7-10,12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOUUZSVQZUIQNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2CCN(CC2)C(=O)OC(C)(C)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(4-Hydroxymethyl-3-methylphenyl)-piperidine-1-carboxylic acid tert-butyl ester , also known as tert-butyl 4-(4-hydroxymethyl-3-methylphenyl)piperidine-1-carboxylate, is a piperidine derivative that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including synthesis, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Molecular Formula : C17H26N2O2

- Molecular Weight : 290.40 g/mol

- CAS Number : 1383682-59-4

The presence of the piperidine moiety is significant as it is often associated with various pharmacological activities, including analgesic, anti-inflammatory, and neuroprotective effects.

Synthesis

The synthesis of tert-butyl 4-(4-hydroxymethyl-3-methylphenyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with appropriate carboxylic acids under controlled conditions. For example, the compound can be synthesized through the following general reaction scheme:

- Starting Materials : Piperidine derivative and tert-butyl chloroformate.

- Reaction Conditions : The reaction is carried out in a suitable solvent such as dichloromethane at room temperature.

- Yield : The yield can vary based on the specific conditions but has been reported to be high (up to 98%) under optimized conditions .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of similar piperidine derivatives. For instance, compounds with structural similarities have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cell lines. A notable study demonstrated that modifications to the piperidine structure could significantly enhance cytotoxicity against glioblastoma cells .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Compound A | 0.5 | GBM |

| Compound B | 1.0 | MCF7 |

| Compound C | 0.8 | HeLa |

Neuroprotective Effects

Piperidine derivatives have also been investigated for their neuroprotective effects. Studies suggest that they may modulate neurotransmitter systems, particularly dopamine and serotonin pathways, which are crucial in treating neurodegenerative diseases like Parkinson's and Alzheimer's .

Anti-inflammatory Properties

Additionally, compounds related to tert-butyl 4-(4-hydroxymethyl-3-methylphenyl)piperidine-1-carboxylate exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6 in various in vitro models .

Case Studies

Several case studies have documented the therapeutic potential of this class of compounds:

-

Case Study on Glioblastoma Treatment :

- Researchers found that a derivative similar to tert-butyl 4-(4-hydroxymethyl-3-methylphenyl)piperidine exhibited significant cytotoxic effects on glioblastoma multiforme (GBM) cells through induction of apoptosis via mitochondrial pathways.

-

Neuroprotection in Animal Models :

- In a rodent model of Parkinson's disease, administration of related piperidine derivatives resulted in reduced motor deficits and neuroprotective effects against dopaminergic neuron degeneration.

Scientific Research Applications

Medicinal Chemistry

1.1 Pharmacological Potential

The compound exhibits significant pharmacological properties, making it a candidate for drug development. Its structural similarity to known pharmacophores allows for the exploration of its effects on various biological targets. Some studies suggest that derivatives of piperidine compounds can influence neurotransmitter systems, which may be relevant in treating neurological disorders such as depression and anxiety.

1.2 Case Studies

- Neurotransmitter Modulation : Research indicates that piperidine derivatives can act as modulators of the serotonin and dopamine receptors, which are crucial in mood regulation. For example, a study demonstrated that specific piperidine derivatives exhibited selective binding affinities to serotonin receptors, suggesting potential antidepressant activity .

- Anticancer Activity : Recent investigations have highlighted the potential anticancer properties of piperidine-based compounds. A derivative similar to 4-(4-Hydroxymethyl-3-methylphenyl)-piperidine-1-carboxylic acid tert-butyl ester was found to inhibit cancer cell proliferation in vitro, showing promise as a lead compound for further development .

Material Science

2.1 Polymer Synthesis

The compound can serve as a building block in the synthesis of various polymers. Its functional groups enable it to participate in polymerization reactions, leading to materials with tailored properties for applications in coatings, adhesives, and composites.

2.2 Case Studies

- Thermal Stability Enhancement : A study demonstrated that incorporating piperidine derivatives into polymer matrices significantly improved thermal stability and mechanical strength. This enhancement is attributed to the compound's ability to form strong intermolecular interactions within the polymer network .

Synthetic Intermediate

3.1 Role in Organic Synthesis

This compound is also valuable as a synthetic intermediate in organic chemistry. Its structure allows for various functional group transformations, making it suitable for synthesizing more complex molecules.

3.2 Case Studies

- Synthesis of Bioactive Compounds : The compound has been used as an intermediate in the synthesis of bioactive molecules with antimicrobial properties. Researchers have successfully modified its structure to create new derivatives that exhibit enhanced antibacterial activity against resistant strains .

Summary Table of Applications

| Application Area | Description | Key Findings/Case Studies |

|---|---|---|

| Medicinal Chemistry | Potential drug candidate | Modulates neurotransmitter systems; anticancer activity |

| Material Science | Building block for polymers | Enhanced thermal stability and mechanical strength |

| Synthetic Intermediate | Useful in organic synthesis | Synthesis of bioactive compounds |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.